molecular formula C5H8O3 B107664 3-Oxopropyl acetate CAS No. 18545-28-3

3-Oxopropyl acetate

Cat. No.: B107664
CAS No.: 18545-28-3
M. Wt: 116.11 g/mol
InChI Key: PRSPLAWXBFRHKV-UHFFFAOYSA-N
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Description

3-Oxopropyl acetate: is an organic compound with the molecular formula C5H8O3 3-acetoxypropanal and is characterized by its sweet, fruity odor. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

Chemistry:

    Building Block: 3-Oxopropyl acetate is used as a building block in organic synthesis for the preparation of more complex molecules.

    Catalysis: It serves as a substrate in catalytic reactions, including and .

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method involves the reaction of with under acidic conditions. The reaction typically proceeds at room temperature and yields 3-oxopropyl acetate as the main product.

    Industrial Production: Industrially, this compound can be synthesized through the esterification of with in the presence of a catalyst such as . .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Oxopropyl acetate can undergo oxidation reactions to form . Common oxidizing agents include and .

    Reduction: Reduction of this compound can yield . This reaction is typically carried out using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-oxopropyl acetate involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The acetate group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

    3-Hydroxypropyl acetate: Similar in structure but contains a hydroxyl group instead of a keto group.

    3-Oxopropionic acid: An oxidized form of 3-oxopropyl acetate.

    Acetoxyacetone: Another ester with similar reactivity but different structural features.

Uniqueness: this compound is unique due to its combination of a keto group and an acetate ester, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

3-oxopropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSPLAWXBFRHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171778
Record name 3-Oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18545-28-3
Record name 3-Acetoxypropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18545-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxopropyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxopropyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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